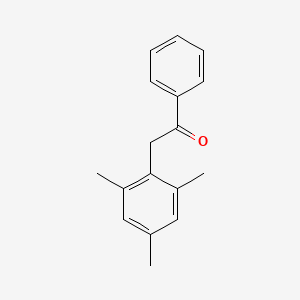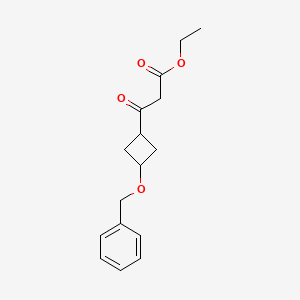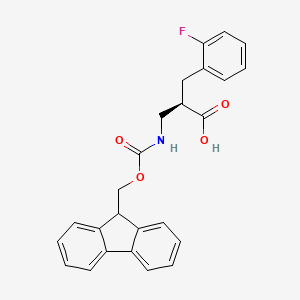
Fmoc-(r)-3-amino-2-(2-fluorobenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-®-3-amino-2-(2-fluorobenzyl)propanoic acid is a compound used in various scientific research fields. It is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-(2-fluorobenzyl)propanoic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the 2-fluorobenzyl group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-2-(2-fluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-®-3-amino-2-(2-fluorobenzyl)propanoic acid is used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex molecules, allowing researchers to study the structure and function of peptides.
Biology
In biological research, the compound is used to create peptide-based probes and inhibitors. These molecules can be used to study enzyme activity, protein-protein interactions, and other biological processes.
Medicine
In medicine, Fmoc-®-3-amino-2-(2-fluorobenzyl)propanoic acid is used in the development of new drugs and therapeutic agents. Its unique structure allows for the design of molecules with specific biological activities, potentially leading to new treatments for various diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its versatility makes it valuable in the development of new products and technologies.
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-2-(2-fluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions to occur. The 2-fluorobenzyl group can interact with various enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid
- Fmoc-®-3-amino-2-(2-bromobenzyl)propanoic acid
- Fmoc-®-3-amino-2-(2-methylbenzyl)propanoic acid
Uniqueness
Fmoc-®-3-amino-2-(2-fluorobenzyl)propanoic acid is unique due to the presence of the 2-fluorobenzyl group. This fluorine atom can significantly influence the compound’s reactivity and interactions with biological targets. Compared to similar compounds with different substituents, the fluorine atom can enhance the compound’s stability and specificity in various applications.
Properties
Molecular Formula |
C25H22FNO4 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 |
InChI Key |
ZGPQVCZHAMSDBV-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)F |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


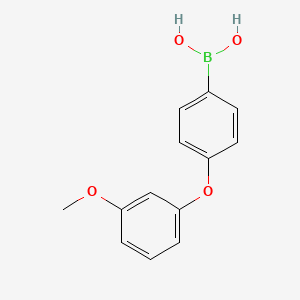

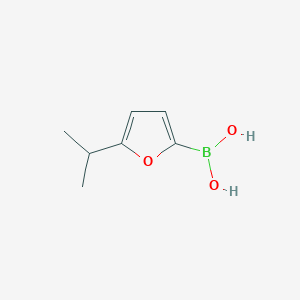
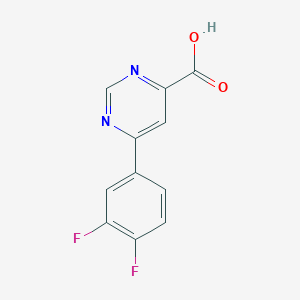

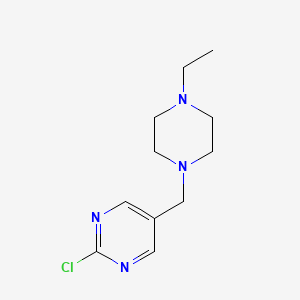
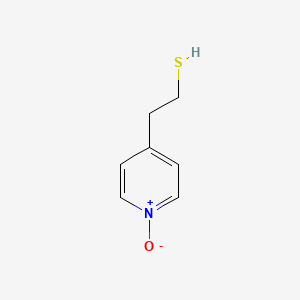

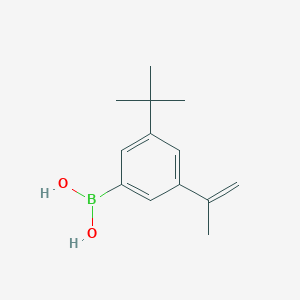
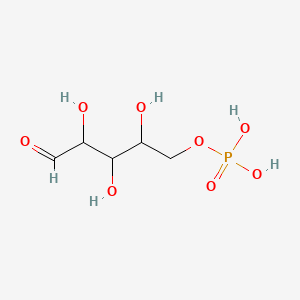
![1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene]](/img/structure/B13988333.png)
